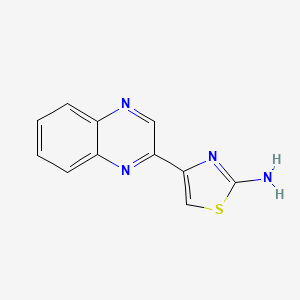

4-(Quinoxalin-2-yl)thiazol-2-amine

Descripción

Propiedades

Fórmula molecular |

C11H8N4S |

|---|---|

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

4-quinoxalin-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H8N4S/c12-11-15-10(6-16-11)9-5-13-7-3-1-2-4-8(7)14-9/h1-6H,(H2,12,15) |

Clave InChI |

FJUFGKFTIFHMKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=CC(=N2)C3=CSC(=N3)N |

Origen del producto |

United States |

4-(Quinoxalin-2-yl)thiazol-2-amine: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization

Executive Summary & Strategic Design

The fusion of a quinoxaline pharmacophore with a 2-aminothiazole ring yields highly privileged scaffolds with profound implications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. As an application scientist, my approach to synthesizing 4-(quinoxalin-2-yl)thiazol-2-amine avoids low-yield, late-stage cross-coupling. Instead, we employ a robust, linear de novo ring construction utilizing the classic [1].

The strategic pathway involves three distinct phases: the radical-mediated acetylation of the quinoxaline core, the electrophilic activation of the acetyl group via α-bromination, and the final cyclocondensation with thiourea.

Caption: Logical workflow for the de novo synthesis of 4-(quinoxalin-2-yl)thiazol-2-amine.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. I have embedded specific visual cues and In-Process Controls (IPCs) so that the chemist can verify the success of each mechanistic transition in real-time.

Protocol 1: Minisci-Type Radical Acylation of Quinoxaline

Objective: Regioselective installation of the acetyl group at the C2 position. Causality: Quinoxaline is a highly electron-deficient heterocycle, rendering classical electrophilic aromatic substitution (e.g., Friedel-Crafts) completely ineffective. We bypass this limitation by employing a Minisci-type radical substitution. The use of FeSO₄ and tert-butyl hydroperoxide (TBHP) generates nucleophilic acetyl radicals from acetaldehyde in situ. The strongly acidic medium (H₂SO₄) protonates the quinoxaline nitrogens, further lowering the LUMO of the ring and directing the nucleophilic radical exclusively to the C2 position ()[2].

Workflow:

-

Dissolve quinoxaline (1.0 eq) and acetaldehyde (3.0 eq) in 4 M H₂SO₄ at 5–15 °C.

-

Validation Check: The solution must be fully homogeneous and pale yellow before proceeding.

-

-

Simultaneously add saturated aqueous FeSO₄ (3.0 eq) and 70% aqueous TBHP (3.0 eq) dropwise over 30 minutes.

-

Validation Check: The reaction will transition from pale yellow to a deep, opaque brown, visually confirming the generation of radical species.

-

-

Stir for 1 hour at 0 °C.

-

IPC: TLC (EtOAc:Hexane 1:2) must show complete consumption of the starting material (Rf 0.4) and the emergence of a new UV-active product spot (Rf 0.6).

-

-

Neutralize carefully with aqueous NaOH, extract with dichloromethane, and concentrate to yield 2-acetylquinoxaline.

Protocol 2: Electrophilic α-Bromination

Objective: Activation of the acetyl group via halogenation to form 2-bromo-1-(quinoxalin-2-yl)ethan-1-one. Causality: To prime the intermediate for thiazole cyclization, a leaving group must be installed on the α-carbon. Glacial acetic acid is selected as the solvent because its acidity catalyzes the enolization of the ketone. The resulting enol tautomer acts as the active nucleophile that attacks molecular bromine ()[3].

Workflow:

-

Dissolve 2-acetylquinoxaline in glacial acetic acid at room temperature.

-

Add a solution of Br₂ (1.05 eq) in acetic acid dropwise.

-

Validation Check: The immediate decolorization of the red bromine drops confirms rapid enolization and productive halogenation. If the red color pools and persists, enolization is the rate-limiting step; apply gentle heating (40 °C) until decolorization resumes.

-

-

Upon completion (approx. 2 hours), precipitate the product by pouring the mixture into ice water. Filter and dry to obtain the α-bromoketone as a tan solid.

Protocol 3: Hantzsch Thiazole Cyclocondensation

Objective: De novo construction of the 2-aminothiazole ring. Causality: The Hantzsch synthesis is the most reliable method for constructing 2-aminothiazoles. Thiourea acts as a bis-nucleophile. Absolute ethanol is the optimal solvent because it provides sufficient thermal energy at reflux to drive the dehydration step, while the final product (as a hydrobromide salt) is highly insoluble in cold ethanol, allowing for purification by simple filtration.

Workflow:

-

Suspend the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Heat to reflux (78 °C).

-

Validation Check: The suspension will initially clarify into a homogenous solution as the soluble isothiouronium intermediate forms.

-

-

Maintain reflux for 2 hours.

-

Validation Check: A bright yellow precipitate will begin to crash out of the boiling solution. This spontaneous precipitation is the hydrobromide salt of 4-(quinoxalin-2-yl)thiazol-2-amine, validating successful cyclization.

-

-

Cool to 0 °C, filter, and wash with cold ethanol to yield the analytically pure product.

Mechanistic Deep-Dive: The Hantzsch Cyclocondensation

The Hantzsch cyclocondensation proceeds via a highly orchestrated cascade. First, the sulfur atom of thiourea—being highly polarizable and nucleophilic—attacks the electrophilic α-carbon of the bromoketone, displacing the bromide ion to form an isothiouronium intermediate. Subsequent intramolecular nucleophilic attack by the thiourea nitrogen onto the activated carbonyl carbon generates a cyclic hydroxythiazoline intermediate. Finally, acid-catalyzed dehydration (driven by the thermodynamic stability of the resulting aromatic system) yields the fully conjugated 4-(quinoxalin-2-yl)thiazol-2-amine.

Caption: Mechanistic pathway of the Hantzsch thiazole cyclocondensation.

Analytical Characterization & Quantitative Data

To ensure rigorous quality control, the synthesized 4-(quinoxalin-2-yl)thiazol-2-amine must be validated against standard spectroscopic benchmarks. Furthermore, solvent optimization data is provided to justify the selection of ethanol in Protocol 3.

Table 1: Spectroscopic Characterization Data

| Analytical Method | Key Spectral Assignments / Data Points | Structural Correlation |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.42 (s, 1H) | Quinoxaline H-3 |

| δ 8.10 - 8.02 (m, 2H) | Quinoxaline H-5, H-8 | |

| δ 7.88 - 7.80 (m, 2H) | Quinoxaline H-6, H-7 | |

| δ 7.65 (s, 1H) | Thiazole H-5 (Aromatic core confirmed) | |

| δ 7.25 (br s, 2H) | Primary Amine (-NH₂) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 150.2, 148.7, 143.1, 141.5, 130.2, 129.8, 129.1, 128.5, 106.4 | 11 distinct carbon environments confirming the hybrid scaffold |

| High-Resolution MS (ESI) | Calculated for C₁₁H₈N₄S [M+H]⁺: 229.0548 | Exact mass confirmation |

| Found [M+H]⁺: 229.0551 | Error < 2 ppm | |

| FT-IR (ATR, cm⁻¹) | 3310, 3125 (N-H stretch), 1610 (C=N stretch), 1545 | Confirms primary amine and imine bonds |

Table 2: Hantzsch Cyclization Solvent Optimization

| Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |

| Dichloromethane | 40 (Reflux) | 12 | 15% | Insufficient thermal energy for dehydration. |

| Acetonitrile | 82 (Reflux) | 4 | 62% | Good solubility, but product does not precipitate well. |

| Absolute Ethanol | 78 (Reflux) | 2 | 88% | Optimal. Product precipitates as HBr salt, driving equilibrium. |

| DMF | 100 | 2 | 45% | Degradation observed; difficult to remove solvent during workup. |

References

-

Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (via PMC - National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis of (η5-cyclopentadienyl)-1-(4-benzyloxycarbonyl-3,4-dihydroquinoxalin-2-yl) Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (η5 -cyclopentadienyl)-1-(4-benzyloxycarbonyl-3,4-dihydroquinoxalin-2-yl )et hene-1,2-dithiolatocobalt(III) and (η5-cyclopentadienyl)-1-[2-(N, N -dimethylaminomethyleneamino)-3-methyl-4-oxopteridin-6-yl]ethene-1,2 -di thiolatocobalt(III) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]

Structural Elucidation of Quinoxaline-Thiazole Hybrids: An Advanced Guide to NMR and Mass Spectrometry

Executive Summary

The molecular hybridization of quinoxaline and thiazole pharmacophores has emerged as a highly effective strategy in modern medicinal chemistry. These hybrids exhibit a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and targeted anticancer properties[1]. However, the fusion of an electron-deficient bicyclic quinoxaline system with an electron-rich five-membered thiazole ring creates unique analytical challenges. Restricted rotation around linker bonds, complex tautomeric equilibria, and overlapping aromatic signals necessitate a rigorous, self-validating analytical approach.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of quinoxaline-thiazole hybrids. By synergizing multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy with High-Resolution Mass Spectrometry (HRMS), researchers can establish absolute atomic connectivity and validate the integrity of these complex scaffolds[2].

The Causality of Analytical Choices

In structural biology and synthetic chemistry, protocols must not be executed blindly; they must be driven by the physicochemical properties of the analyte.

-

Solvent Selection: Quinoxaline-thiazole hybrids are highly conjugated, planar, and rigid, leading to strong intermolecular π−π stacking. Consequently, they often exhibit poor solubility in standard non-polar deuterated solvents like CDCl3 . Dimethyl sulfoxide- d6 (DMSO- d6 ) is the solvent of choice, as its high dielectric constant disrupts aggregation, providing sharp, highly resolved NMR resonances[3].

-

Ionization Strategy: The presence of multiple basic nitrogen atoms (two in the pyrazine ring of quinoxaline, one in the thiazole ring) makes these molecules highly proton-affine. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the most sensitive and logical choice for MS analysis, reliably yielding [M+H]+ pseudo-molecular ions[2].

Caption: Integrated analytical workflow for the structural validation of quinoxaline-thiazole hybrids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A self-validating NMR protocol requires moving beyond 1D 1H and 13C spectra to utilize 2D techniques (COSY, HSQC, HMBC) that unambiguously prove the covalent linkage between the two pharmacophores.

1H and 13C NMR Signatures

The quinoxaline core typically presents a highly deshielded aromatic region. The protons at the C5 and C8 positions of the quinoxaline ring often appear as doublets or multiplets between δ 7.90 and 8.20 ppm due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. The isolated thiazole C5-H proton is a critical diagnostic marker, typically appearing as a sharp singlet between δ 7.00 and 7.80 ppm, depending on the substitution at the C2 and C4 positions[4].

For hybrids linked via an aliphatic bridge (e.g., bis(benzo[d]thiazolyl)quinoxaline derivatives), the bridging −CH2− protons provide a distinct, uncoupled singlet in the range of δ 5.00–6.00 ppm in 1H NMR, and a corresponding 13C resonance near δ 60–71 ppm[2].

2D NMR: Establishing the Linkage (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of hybrid characterization. To prove that the quinoxaline and thiazole rings are covalently linked, one must observe a 2J or 3J carbon-proton coupling across the linker. For instance, a cross-peak between the linker −CH2− protons and both the quinoxaline C2/C3 carbon and the thiazole C2 carbon definitively confirms the hybrid structure.

Summary of Key NMR Chemical Shifts

Table 1: Characteristic NMR Chemical Shifts for Quinoxaline-Thiazole Hybrids (in DMSO- d6 )

| Structural Motif | 1H NMR Shift ( δ , ppm) | 13C NMR Shift ( δ , ppm) | Multiplicity / Notes |

| Quinoxaline (C5-H, C8-H) | 7.90 – 8.25 | 128.0 – 132.0 | Doublets/Multiplets; highly deshielded |

| Quinoxaline (C6-H, C7-H) | 7.60 – 7.90 | 129.0 – 131.0 | Triplets/Multiplets |

| Quinoxaline (C=N) | N/A | 140.0 – 155.0 | Quaternary carbons (C2, C3) |

| Thiazole (C5-H) | 7.00 – 7.80 | 103.0 – 120.0 | Sharp singlet (if C4 is substituted) |

| Thiazole (C=N, C-S) | N/A | 145.0 – 168.0 | Quaternary; C2 is highly deshielded |

| Aliphatic Linker ( −CH2− ) | 4.50 – 6.00 | 60.0 – 71.0 | Singlet; diagnostic for bridged hybrids |

| Hydrazone Linker ( −NH− ) | 10.50 – 13.00 | N/A | Broad singlet; exchanges with D2O |

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

While NMR provides atomic connectivity, HRMS provides the exact elemental composition, acting as a crucial orthogonal validation tool. ESI-Quadrupole Time-of-Flight (ESI-QTOF) or Orbitrap platforms are recommended to achieve mass accuracy within <5 ppm.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation causality of these hybrids allows scientists to sequence the molecule in the gas phase.

-

Linker Cleavage: The most labile bonds are typically those connecting the two rigid ring systems. Cleavage at the linker generates distinct quinoxaline-derived and thiazole-derived fragment ions[5].

-

Ring Contractions: The quinoxaline core frequently undergoes the loss of neutral hydrogen cyanide (HCN, -27 Da) under higher collision energies, a hallmark of nitrogen-containing heterocycles.

-

Thiazole Cleavage: The thiazole ring may extrude sulfur-containing neutrals (e.g., H2S , -34 Da) or undergo retro-aldol-like cleavages depending on its substituents.

Caption: General CID fragmentation logic for quinoxaline-thiazole hybrids in ESI+ mode.

Summary of MS Data

Table 2: Typical HRMS Fragmentation Ions (ESI+)

| Ion Type | Typical Mass Loss ( Δ Da) | Structural Inference |

| [M+H]+ | 0 | Confirms exact molecular formula (Error < 5 ppm) |

| [Quinoxaline−Linker]+ | Variable | Loss of the thiazole moiety; confirms linker attachment |

| [Quinoxaline]+ | Cleavage of Linker | Confirms the intact bicyclic core |

| [M+H−HCN]+ | -27.0109 | Diagnostic for pyrazine ring fragmentation |

| [M+H−H2S]+ | -34.0105 | Diagnostic for thiazole ring fragmentation |

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Purity: Ensure the synthesized hybrid is ≥95% pure via HPLC prior to NMR analysis to prevent signal overlap from synthetic precursors (e.g., unreacted 2-aminothiophenol or quinoxaline diones)[2].

-

Solvation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO- d6 (99.9% atom D, containing 0.03% v/v TMS as an internal standard).

-

Acquisition ( 1H ): Acquire at ≥400 MHz. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the slowly relaxing quaternary and heteroaromatic protons.

-

Acquisition ( 13C & 2D): Acquire 13C at ≥100 MHz with a minimum of 1024 scans due to the high number of quaternary carbons lacking NOE enhancement. Run 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC to map the entire carbon skeleton.

Protocol 2: LC-ESI-HRMS Analysis

-

Preparation: Prepare a 1 μg/mL solution of the hybrid in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

-

Calibration: Calibrate the QTOF or Orbitrap mass spectrometer using a standard tune mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve sub-ppm mass accuracy.

-

Acquisition: Operate in ESI positive mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and acquire full scan data from m/z 100 to 1000.

-

MS/MS (CID): Isolate the [M+H]+ precursor ion and apply a collision energy ramp (e.g., 15 eV to 45 eV) using Nitrogen or Argon as the collision gas to generate the fragmentation spectrum.

Conclusion

The structural elucidation of quinoxaline-thiazole hybrids requires a meticulous, multi-modal approach. Relying solely on 1D NMR or low-resolution mass spectrometry is insufficient due to the complex electronic environments and potential tautomerism inherent to these heterocycles. By integrating high-resolution exact mass data with 2D NMR connectivity mapping (specifically HMBC), researchers can confidently validate these promising pharmacological scaffolds, accelerating their progression through the drug development pipeline.

References

-

Title: Quinoxaline-Thiazole Hybrid Derivatives: Synthesis, Characterization, Antimicrobial Activity, In-Silico Molecular Docking, and ADME Studies. Source: World Scientific News (WSN 210, 2025, 104-124). URL: [Link]

-

Title: Luminescent bis(benzo[d]thiazolyl)quinoxaline: facile synthesis, nucleic acid and protein BSA interaction, live-cell imaging, biopharmaceutical research and cancer theranostic application. Source: RSC Advances (2019, 9(16), 8748-8752) / PubMed Central. URL: [Link]

-

Title: Design and Synthesis of Some New Quinoxaline-Thiazole-Benzamide Hybrids: In Vitro Anticancer Activity and Their Molecular Docking Studies. Source: ResearchGate (December 2024). URL: [Link]

-

Title: A Facile Synthesis and Antibacterial Activity of Novel Quinoxaline-Benzofuran Hybrids. Source: Heterocycles / CLOCKSS (Vol. 100, No. 3, 2020). URL: [Link]

Sources

- 1. Quinoxaline-Thiazole Hybrid Derivatives: Synthesis, Characterization, Antimicrobial Activity, In-Silico Molecular Docking, and ADME Studies - World Scientific News [worldscientificnews.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. researchgate.net [researchgate.net]

Therapeutic Targeting Potential of 4-(Quinoxalin-2-yl)thiazol-2-amine: A Mechanistic and Protocol Guide

Executive Summary

The rational design of multi-targeted kinase inhibitors is a cornerstone of modern oncology and medicinal chemistry. The compound 4-(Quinoxalin-2-yl)thiazol-2-amine represents a highly privileged hybrid scaffold. By fusing a quinoxaline ring—a known ATP-competitive pharmacophore—with a 2-aminothiazole moiety, this molecule is structurally primed to interface with the hinge regions of multiple critical kinases. This whitepaper dissects the mechanistic rationale behind this scaffold, profiles its primary therapeutic targets (Aurora Kinases, EGFR, and CDK9), and provides self-validating experimental workflows for evaluating its efficacy.

Structural Rationale & Core Therapeutic Targets

The efficacy of 4-(Quinoxalin-2-yl)thiazol-2-amine is not coincidental; it is dictated by precise stereoelectronic properties that allow it to exploit the conserved ATP-binding clefts of specific kinase families.

Aurora Kinases (AURKA / AURKB)

Aurora kinases are serine/threonine kinases essential for centrosome maturation and bipolar spindle assembly during mitosis. The 2-aminothiazole moiety is a well-documented pharmacophore for Aurora kinase inhibition[1].

-

Mechanistic Causality : The primary amine of the thiazole acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Simultaneously, the planar thiazole ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, locking the kinase in an inactive conformation[2]. Inhibition leads to mitotic catastrophe and polyploidy, driving cancer cell apoptosis.

Epidermal Growth Factor Receptor (EGFR) & VEGFR-2

Quinoxaline derivatives are highly recognized as a distinct class of chemotherapeutic agents with significant efficacy against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[3].

-

Mechanistic Causality : The nitrogen atoms at positions 1 and 4 of the quinoxaline core act as potent hydrogen bond acceptors. They mimic the adenine ring of ATP, allowing the compound to competitively displace ATP within the catalytic domain. This blockade shuts down downstream PI3K/AKT/mTOR signaling, halting tumor proliferation and angiogenesis[3].

Cyclin-Dependent Kinase 9 (CDK9)

CDK9, in complex with Cyclin T1, regulates RNA Polymerase II (RNAPII) transcription. Thiazole-hybridized scaffolds have shown profound activity against CDK9[4].

-

Mechanistic Causality : By binding the CDK9 active site, these hybrids prevent the phosphorylation of the RNAPII C-terminal domain. The immediate consequence is the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2, effectively lowering the apoptotic threshold of malignant cells[4].

Systems-Level Visualization of Kinase Inhibition

The following diagram illustrates how the dual-pharmacophore nature of 4-(Quinoxalin-2-yl)thiazol-2-amine allows it to simultaneously disrupt multiple oncogenic pathways, converging on a unified phenotypic outcome: apoptosis.

Mechanistic convergence of 4-(Quinoxalin-2-yl)thiazol-2-amine targets on cellular apoptosis.

Quantitative Profiling of Quinoxaline-Thiazole Hybrids

To contextualize the potency of this scaffold, the table below summarizes the quantitative binding affinities (IC₅₀) and primary cellular consequences of related quinoxaline and 2-aminothiazole hybrids across key targets.

Table 1: Target Affinity and Phenotypic Outcomes

| Target Kinase | Structural Motif Driving Affinity | Representative IC₅₀ Range | Primary Cellular Consequence |

| Aurora Kinase A/B | 2-Aminothiazole | 8.0 – 50 nM | Mitotic catastrophe, aberrant spindle assembly[1] |

| EGFR / HER2 | Quinoxaline core | 10 – 150 nM | Shutdown of PI3K/AKT/mTOR signaling[3] |

| CDK9 | Thiazole-pyrimidine | 1.0 – 15 nM | Downregulation of anti-apoptotic Mcl-1/Bcl-2[4] |

| ALK5 (TGF-β RI) | Quinoxaline-pyrazole | 13 – 280 nM | Inhibition of tumor invasiveness and metastasis[5] |

Self-Validating Experimental Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every step includes built-in causality checks, orthogonal controls, and strict statistical thresholds to prevent false positives/negatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Purpose: To quantify the ATP-competitive inhibitory potency (IC₅₀) of the compound against recombinant EGFR and Aurora Kinase A. Causality: TR-FRET is utilized because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated, planar molecules like quinoxalines and thiazoles[6].

-

Step 1: Reagent Preparation & Baseline Establishment

-

Action: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Causality: Mg²⁺ is essential for ATP coordination in the catalytic cleft. Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

-

Validation Checkpoint: Read the buffer + fluorophore-labeled substrate without enzyme. This establishes the absolute background (Negative Control) and ensures reagents are uncontaminated.

-

-

Step 2: Compound Serial Dilution & Benchmarking

-

Action: Perform an 11-point 1:3 serial dilution of the compound in 100% DMSO, then dilute 1:100 in kinase buffer.

-

Validation Checkpoint: Include Staurosporine (pan-kinase inhibitor) as a positive control. System Rule: If Staurosporine fails to yield an IC₅₀ within 3-fold of its historical average (e.g., ~5 nM), the entire assay plate is invalidated.

-

-

Step 3: Kinase Reaction at Apparent Kₘ

-

Action: Add recombinant kinase and ATP exactly at its apparent Kₘ (Michaelis constant).

-

Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity to ATP-competitive inhibitors (like the quinoxaline core), allowing accurate derivation of the Kᵢ using the Cheng-Prusoff equation.

-

-

Step 4: Signal Detection & Statistical Validation

-

Action: Add Eu-labeled anti-phospho antibody and APC-labeled tracer. Read time-resolved fluorescence at 665 nm / 615 nm.

-

Validation Checkpoint: Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. System Rule: A Z'-factor ≥ 0.6 is strictly required to confirm assay robustness. Any plate scoring < 0.6 is discarded.

-

Protocol 2: Cellular Target Engagement (Phospho-Biomarker Western Blotting)

Purpose: To verify that biochemical kinase inhibition translates into functional cellular pathway shutdown.

-

Step 1: Cell Lysis & Phosphatase Inhibition

-

Action: Lyse compound-treated cancer cells in RIPA buffer supplemented with Na₃VO₄ and NaF.

-

Causality: Na₃VO₄ inhibits tyrosine phosphatases, and NaF inhibits serine/threonine phosphatases. This preserves the transient phosphorylation state of EGFR and Aurora A during the extraction process.

-

Validation Checkpoint: Perform a BCA protein assay to ensure mathematically equal loading. Unequal loading invalidates comparative densitometry.

-

-

Step 2: Immunoblotting & Ratio Analysis

-

Action: Probe for p-EGFR (Tyr1068) vs. total EGFR, and p-Aurora A (Thr288) vs. total Aurora A.

-

Validation Checkpoint: The efficacy of the compound is validated only if the ratio of Phospho/Total protein decreases dose-dependently, while house-keeping proteins (GAPDH/β-Actin) remain constant. Vehicle (0.1% DMSO) lanes must show maximal phosphorylation to rule out solvent toxicity.

-

Conclusion

The 4-(Quinoxalin-2-yl)thiazol-2-amine scaffold is a highly versatile and potent pharmacophore. By combining the ATP-mimetic properties of quinoxaline with the hinge-binding specificity of 2-aminothiazole, it offers a robust starting point for developing multi-targeted inhibitors against Aurora kinases, EGFR, and CDKs. Utilizing stringent, self-validating biochemical and cellular assays is paramount to accurately mapping its structure-activity relationships (SAR) and advancing it through the preclinical drug discovery pipeline.

References

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: ACS Publications URL:[Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies Source: ACS Omega / PMC URL:[Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: NIH / PMC URL:[Link]

-

Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Biomolecules and Therapeutics URL:[Link]

-

Quinoxaline clubbed thiazole: Molecular docking, synthesis and antimicrobial evaluation Source: K.T.H.M. College / Journal Article URL:[Link]

-

Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors Source: MDPI URL:[Link]

Sources

Advanced Methodologies in Quinoxaline Synthesis: A Technical Whitepaper

Executive Summary

Quinoxalines (benzopyrazines) represent a privileged class of nitrogen-containing heterocycles that serve as critical scaffolds in medicinal chemistry, materials science, and agrochemicals. Their diverse pharmacological profiles—ranging from kinase inhibition to antiviral efficacy against respiratory pathogens—have driven a continuous evolution in their synthetic methodologies[1]. This technical guide dissects the mechanistic causality behind modern quinoxaline synthesis, transitioning from classical condensation paradigms to state-of-the-art transition-metal-free oxidative couplings and green chemistry approaches.

Mechanistic Paradigms in Quinoxaline Assembly

The foundational architecture of quinoxaline synthesis relies on the classical Hinsberg reaction: the double condensation of o-phenylenediamine (o-PDA) with 1,2-dicarbonyl compounds[2].

Causality of Assembly: The reaction is thermodynamically driven by the formation of a highly stable, conjugated aromatic pyrazine ring. Kinetically, the rate-limiting step is the initial nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon to form a mono-imine intermediate. Historically, strong Brønsted acids ( H2SO4 , p -TsOH) were employed to protonate the carbonyl oxygen. This protonation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, facilitating rapid amine attack [3]. However, the harsh conditions often led to substrate degradation and poor functional group tolerance.

Mechanistic pathways for quinoxaline core assembly via condensation and oxidative coupling.

The Shift to Transition-Metal-Free Oxidative Coupling

Pre-functionalized 1,2-diketones are often unstable or commercially unavailable. To circumvent this, modern synthesis has pivoted toward the oxidative coupling of o-PDA with α -hydroxy ketones, diols, or alkynes[4].

Causality of the I2 /DMSO System: While early oxidative couplings relied on toxic transition metals (Ru, Pd), the I2 /DMSO catalytic system offers a masterclass in atom economy.

-

Activation: Molecular iodine ( I2 ) acts as a mild Lewis acid, activating the α -hydroxy ketone for dehydrogenation.

-

Oxidative Pump: DMSO serves a dual role as both the solvent and the terminal oxidant. It oxidizes the generated iodide ( I− ) back to active I2 , being reduced to dimethyl sulfide (DMS) in the process. This creates a self-sustaining catalytic cycle that lowers the activation energy for C-N bond formation without heavy metal contamination[4].

Green Chemistry: Thermodynamic and Kinetic Drivers

The push for sustainability has introduced solvent-free conditions, aqueous media, and supramolecular catalysts into quinoxaline synthesis [5].

Causality of Aqueous Media: Conducting organic condensations in water initially seems counterintuitive due to substrate insolubility. However, water's high cohesive energy density forces non-polar organic precursors into aggregated micro-droplets (the "hydrophobic effect"). This drastically increases the effective molarity of the reactants, accelerating the bimolecular condensation kinetically while allowing the reaction to proceed at ambient temperatures[6]. Furthermore, utilizing supramolecular catalysts like β -cyclodextrin provides a hydrophobic cavity that mimics an enzyme active site, orienting the substrates perfectly for cyclization[3].

Quantitative Efficacy of Synthetic Routes

The following table synthesizes the operational metrics of various quinoxaline assembly methods, allowing researchers to select the optimal route based on substrate stability and desired throughput.

| Synthesis Method | Substrates | Catalyst / Reagents | Solvent | Temp (°C) | Time | Avg. Yield (%) |

| Classical Hinsberg | o-PDA + 1,2-Diketone | H2SO4 / AcOH | Toluene | 110 (Reflux) | 12-24h | 60-75% |

| Green Condensation | o-PDA + 1,2-Diketone | None / β -CD | Water/EtOH | 25 | 10-30m | 85-95% |

| Oxidative Coupling | o-PDA + α -Hydroxy Ketone | I2 (20 mol%) | DMSO | 90 | 4-8h | 78-99% |

| Photocatalytic | o-PDA + Benzoylacetonitrile | Visible Light / TBHP | Aqueous | 25 | 6-12h | 50-78% |

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints that confirm mechanistic progression.

Protocol A: Catalyst-Free Green Condensation

Objective: Rapid synthesis of quinoxalines utilizing the hydrophobic effect.

-

Substrate Loading: In a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and the corresponding 1,2-diketone (1.0 mmol).

-

Solvent Addition: Add 10 mL of a 1:1 mixture of Ethanol/Water. Causality: Ethanol stabilizes the transition state of the nucleophilic addition via hydrogen bonding and maintains intermediate solubility, while water drives the hydrophobic aggregation of the precursors.

-

Agitation: Stir vigorously at room temperature (25°C) for 15–30 minutes.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc, 7:3). The highly polar, ninhydrin-active diamine spot will disappear. The resulting quinoxaline product will be highly UV-active at 254 nm due to the newly formed extended conjugated π -system.

-

Isolation: Filter the precipitated solid, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Iodine-Catalyzed Oxidative Cyclization

Objective: Transition-metal-free synthesis from stable α -hydroxy ketones.

Step-by-step workflow for the I2/DMSO-catalyzed oxidative coupling of quinoxalines.

-

Reaction Setup: Combine o-phenylenediamine (1.0 mmol), α -hydroxy ketone (1.0 mmol), and I2 (0.2 mmol, 20 mol%) in a sealed tube.

-

Solvent/Oxidant: Add 3 mL of anhydrous DMSO.

-

Thermal Activation: Heat the mixture to 90°C in an oil bath for 4–6 hours.

-

Validation Checkpoint: The solution will initially be dark brown (presence of I2 ). As the reaction proceeds and DMSO oxidizes the intermediates, the color may shift. TLC will confirm the consumption of the α -hydroxy ketone.

-

Quenching: Cool to room temperature and add 10 mL of saturated aqueous Sodium Thiosulfate ( Na2S2O3 ). Causality: Thiosulfate acts as a specific reducing agent to neutralize unreacted iodine ( I2→2I− ), preventing halogenation side-reactions during concentration and eliminating iodine-induced streaking during column chromatography.

-

Extraction & Purification: Extract with Ethyl Acetate ( 3×10 mL), dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel chromatography.

References

-

Recent advances in the transition-metal-free synthesis of quinoxalines RSC Advances URL:[Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Molecules (PMC) URL:[Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review Polycyclic Aromatic Compounds URL:[Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens RSC Advances URL:[Link]

-

Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives Current Organic Synthesis / Bentham Science URL:[Link]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. semanticscholar.org [semanticscholar.org]

Protocol for the Synthesis of 4-(Quinoxalin-2-yl)thiazol-2-amine

Introduction & Scientific Rationale

The synthesis of heterocyclic hybrids, particularly those combining quinoxaline and thiazole pharmacophores, is of significant interest in drug development due to their broad spectrum of biological activities, including kinase inhibition and antimicrobial properties. The compound 4-(quinoxalin-2-yl)thiazol-2-amine represents a highly functionalized scaffold that can serve as a versatile intermediate or a primary active pharmaceutical ingredient (API).

This application note details a robust, two-step synthetic protocol to generate this compound from 2-acetylquinoxaline. The methodology relies on an initial α -bromination followed by the classic Hantzsch thiazole synthesis[1]. The Hantzsch cyclization is highly favored in medicinal chemistry because it offers exceptional regioselectivity, high yields, and utilizes mild, scalable conditions[2].

Mechanistic Overview & Causality

The synthesis is governed by two distinct mechanistic phases, each requiring specific solvent and reagent choices to drive the reaction forward:

-

α -Bromination of 2-Acetylquinoxaline: The reaction utilizes bromine (Br 2 ) in glacial acetic acid. The acidic environment is critical as it promotes the enolization of the ketone. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine to yield 2-bromoacetylquinoxaline[3].

-

Hantzsch Thiazole Cyclization: The α -haloketone is reacted with thiourea in a protic solvent (ethanol). The mechanism initiates with an S-alkylation, where the highly nucleophilic sulfur atom of thiourea displaces the bromide ion via an S N 2 pathway[4]. The resulting isothiouronium intermediate undergoes an intramolecular cyclization as the basic nitrogen attacks the adjacent carbonyl carbon[2]. A subsequent dehydration step (-H 2 O) yields the fully aromatized, thermodynamically stable thiazole ring[1].

Mechanistic pathway of the Hantzsch thiazole synthesis forming the quinoxaline-thiazole scaffold.

Experimental Protocols

Materials and Reagents

-

Precursor: 2-Acetylquinoxaline (CAS: 25594-52-3)

-

Reagents: Bromine (Br 2 ), Thiourea (NH 2 CSNH 2 )

-

Solvents: Glacial acetic acid, Absolute ethanol, Methanol

-

Workup: Sodium carbonate (Na 2 CO 3 ) or aqueous ammonia (NH 4 OH), Deionized water

Two-step synthetic workflow from 2-acetylquinoxaline to 4-(quinoxalin-2-yl)thiazol-2-amine.

Step 1: Synthesis of 2-Bromoacetylquinoxaline

Causality Check: Bromine is added dropwise to control the exothermic nature of the reaction and prevent over-bromination (e.g., formation of dibromoacetyl derivatives).

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Dissolution: Dissolve 2-acetylquinoxaline (10.0 mmol) in 20 mL of glacial acetic acid at room temperature[3].

-

Bromination: In the dropping funnel, prepare a solution of Br 2 (10.5 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirring reaction mixture over 30 minutes.

-

Reaction Monitoring: Stir the mixture at room temperature for an additional 2 hours. The reaction is self-validating via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the starting material spot confirms completion.

-

Workup: Pour the mixture into 100 mL of ice-cold water. The crude 2-bromoacetylquinoxaline will precipitate as a solid. Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum desiccator.

Step 2: Hantzsch Thiazole Cyclization

Causality Check: The reaction initially forms the hydrobromide salt of the thiazole product, which is soluble in the reaction matrix. Neutralization with a weak base releases the free base, driving the precipitation of the highly pure product[4].

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-bromoacetylquinoxaline (5.0 mmol) and thiourea (5.5 mmol)[2].

-

Solvent Addition: Add 15 mL of absolute ethanol. The protic nature of ethanol stabilizes the polar isothiouronium intermediate and facilitates the dehydration step.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with continuous stirring for 2 to 3 hours.

-

Cooling & Neutralization: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 30 mL of a 5% aqueous Na 2 CO 3 solution[2]. Swirl the mixture vigorously. The neutralization of the HBr byproduct triggers the immediate precipitation of the free 4-(quinoxalin-2-yl)thiazol-2-amine base[4].

-

Isolation: Filter the solid using a Büchner funnel. Wash the filter cake with deionized water (2 × 10 mL) followed by cold ethanol (5 mL) to remove any unreacted thiourea or highly soluble impurities.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure target compound.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters

| Step | Reagent / Material | Equivalents | Amount (for 5 mmol scale) | Solvent | Temp / Time |

| 1 | 2-Acetylquinoxaline | 1.0 eq | 861 mg | Acetic Acid (10 mL) | RT / 2.5 h |

| 1 | Bromine (Br 2 ) | 1.05 eq | 270 µL (839 mg) | Acetic Acid (2.5 mL) | RT / Dropwise |

| 2 | 2-Bromoacetylquinoxaline | 1.0 eq | 1.25 g | Ethanol (15 mL) | Reflux / 2-3 h |

| 2 | Thiourea | 1.1 eq | 418 mg | - | Reflux / 2-3 h |

| Workup | 5% Na 2 CO 3 (aq) | Excess | 30 mL | Water | RT / 10 min |

Table 2: Expected Analytical Signatures for 4-(Quinoxalin-2-yl)thiazol-2-amine (Self-Validating System Metrics)

| Analytical Method | Expected Signal / Signature | Structural Correlation |

| 1 H NMR (DMSO-d 6 ) | δ ~ 9.50 (s, 1H) | Quinoxaline H-3 proton (highly deshielded). |

| 1 H NMR (DMSO-d 6 ) | δ 8.10 - 7.80 (m, 4H) | Quinoxaline aromatic protons (H-5, H-6, H-7, H-8). |

| 1 H NMR (DMSO-d 6 ) | δ ~ 7.65 (s, 1H) | Thiazole H-5 proton. |

| 1 H NMR (DMSO-d 6 ) | δ ~ 7.25 (br s, 2H) | Primary amine (-NH 2 ) protons. Disappears upon D 2 O exchange[4]. |

| ESI-MS (m/z) | 229.05 [M+H] + | Corresponds to exact mass of C 11 H 8 N 4 S (228.05 Da). |

| FT-IR (ATR, cm −1 ) | ~ 3400, 3300 cm −1 | N-H stretching vibrations of the primary amine. |

| FT-IR (ATR, cm −1 ) | ~ 1610, 1550 cm −1 | C=N and C=C aromatic stretching of thiazole/quinoxaline. |

References

-

Synthesis of (η5-cyclopentadienyl)-1-(4-benzyloxycarbonyl-3,4-dihydroquinoxalin-2-yl) RSC Publishing. URL:[Link]

-

Hantzsch Thiazole Synthesis Chem Help Asap. URL:[Link]

-

Hantzsch thiazole synthesis - laboratory experiment YouTube (Chem Help Asap). URL:[Link]

-

Hantzsch Thiazole Synthesis Mechanism SynArchive. URL:[Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis of (η5 -cyclopentadienyl)-1-(4-benzyloxycarbonyl-3,4-dihydroquinoxalin-2-yl )et hene-1,2-dithiolatocobalt(III) and (η5-cyclopentadienyl)-1-[2-(N, N -dimethylaminomethyleneamino)-3-methyl-4-oxopteridin-6-yl]ethene-1,2 -di thiolatocobalt(III) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

Application Note: Strategic Utilization of 2,3-Dichloroquinoxaline in the Synthesis of Fused Heterocyclic Systems

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, validated protocols, and structural design of polycyclic heterocycles.

Mechanistic Rationale: The Power of Dual Electrophilicity

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles that form the structural core of numerous therapeutic agents, including kinase inhibitors and antimicrobial drugs1[1]. While classical condensation of o-phenylenediamines with α-dicarbonyls is useful for symmetrical derivatives, the use of 2,3-dichloroquinoxaline (DCQ) offers unparalleled flexibility for synthesizing complex, fused polycyclic systems.

The distinct advantage of DCQ lies in its dual electrophilicity. The pyrazine ring is highly electron-deficient, rendering the C2 and C3 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 2[2].

Causality of the Tandem SNAr Reaction:

-

Kinetic Control (Step 1): The first nucleophile attacks the C2 position, forming a resonance-stabilized anionic Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity1[1].

-

Thermodynamic Control (Step 2): The resulting mono-substituted intermediate is less electrophilic than the starting DCQ due to the electron-donating nature of the newly attached heteroatom (e.g., -NHR, -SR). Therefore, the second substitution at C3 requires harsher conditions (higher temperatures or microwave irradiation)2[2]. When a bis-nucleophile is used, this second step occurs as an intramolecular cyclization, driving the formation of a fused tricyclic system3[3].

Step-wise SNAr mechanism and tandem cyclization of 2,3-dichloroquinoxaline.

Strategic Design of Fused Heterocycles

By carefully selecting the bis-nucleophile, chemists can dictate the architecture of the resulting fused heterocycle:

-

Nitrogen-Fused Systems (Azapentacenes/Imidazoquinoxalines): Reacting DCQ with o-phenylenediamines or pyridine derivatives yields highly conjugated azapentacenes or imidazo[4,5-b]quinoxalines. These reactions are often performed solvent-free (by melting the reagents) to overcome the high activation energy of the secondary amine attack3[3].

-

Oxygen-Fused Systems (Furoquinoxalines): The reaction of DCQ with ketone enolates (e.g., from acetophenones) in the presence of strong bases like potassium t-butoxide in THF yields furo[2,3-b]quinoxalines 4[4]. The initial C-C bond formation is followed by an intramolecular O-alkylation.

-

Sulfur-Fused Systems (Thiazoloquinoxalines): Using 2-aminothiazoles or amino-thiols in polar aprotic solvents (or ionic liquids) allows for the selective initial attack by the softer sulfur nucleophile, followed by nitrogen ring closure 3[3].

Quantitative Data Summary

The table below summarizes standard conditions for synthesizing diverse fused systems from DCQ, highlighting the relationship between the nucleophile, catalyst, and expected yield.

| Target Heterocycle Class | Bis-Nucleophile | Catalyst / Base | Solvent & Conditions | Typical Yield |

| Azapentacenes | o-Phenylenediamine | None (Melt) | Neat, >150°C | 80–90% |

| Furo[2,3-b]quinoxalines | Ketone Enolates | t-BuOK | THF, Reflux | 70–85% |

| Thiazoloquinoxalines | 2-Aminothiophenol | K₂CO₃ | DMF, 120°C | 75–88% |

| Imidazoquinoxalines | Pyridine / Amines | None | Pyridine, Reflux | 65–80% |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is provided for each critical step to ensure reproducible scale-up.

Standardized workflow for synthesizing fused heterocycles from quinoxaline-2,3-dione.

Protocol A: Synthesis of 2,3-Dichloroquinoxaline (Precursor Activation)

Purpose: Convert the stable, unreactive quinoxaline-2,3(1H,4H)-dione into the highly electrophilic DCQ 1[1].

-

Reaction Setup: To a round-bottom flask containing quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (POCl₃, 20 mL).

-

Causality: POCl₃ acts as both the solvent and the chlorinating agent. It phosphorylates the lactam oxygen, transforming it into an excellent leaving group for chloride displacement.

-

-

Heating: Reflux the mixture at 100 °C for 3 hours under a nitrogen atmosphere.

-

Causality: The double substitution is endothermic; sustained heat is required to drive the reaction to completion.

-

-

Quenching: Cool the mixture to room temperature and pour it dropwise into crushed ice with vigorous stirring.

-

Causality: Exothermic hydrolysis of excess POCl₃ occurs. The ice bath prevents the thermal degradation of the newly formed DCQ.

-

-

Self-Validation & Isolation: Filter the resulting off-white precipitate under vacuum.

-

Validation Check: The starting dione is highly insoluble in organic solvents. The successful formation of DCQ is confirmed by its high solubility in ethyl acetate and a distinct high-Rf spot on TLC (Hexanes:EtOAc 8:2).

-

Protocol B: Tandem SNAr for Fused Thiazolo[4,5-b]quinoxalines

Purpose: Utilize a bis-nucleophile (e.g., 2-aminothiophenol) to achieve a one-pot tandem cyclization.

-

Initiation: Dissolve DCQ (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and 2-aminothiophenol (1.1 eq).

-

Causality: K₂CO₃ selectively deprotonates the thiol (pKa ~6) over the amine, ensuring that the softer, more nucleophilic sulfur atom attacks C2 first (Kinetic control).

-

-

Mono-substitution Phase: Stir at room temperature for 1 hour.

-

Validation Check: An aliquot run on TLC will show the disappearance of the DCQ spot and the appearance of a brightly colored (often yellow/orange) intermediate spot due to extended conjugation.

-

-

Cyclization Phase: Elevate the temperature to 120 °C (or apply microwave irradiation at 150 W) for 1–2 hours.

-

Isolation: Pour the cooled mixture into ice water. Collect the precipitate by filtration and recrystallize from hot ethanol.

-

Validation Check: Symmetrical isotopic patterns characteristic of the two chlorine atoms (M, M+2, M+4) will be completely absent in the Mass Spectrum. FTIR will confirm the disappearance of primary -NH₂ and -SH stretching frequencies.

-

References

-

Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. 3

-

BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. 1

-

eCommons UDayton. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.2

-

Arkivoc. (2020). Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines. 4

Sources

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Quinoxaline Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Overview & Mechanistic Rationale

Quinoxaline derivatives—characterized by their versatile nitrogen-containing bicyclic heteroaromatic scaffolds—have emerged as highly potent anticancer pharmacophores[1]. Their structural planarity allows for efficient DNA intercalation, while targeted substitutions enable them to act as competitive inhibitors against critical enzymes, including Histone Deacetylases (HDACs), PARP-1, and kinases within the PI3K/AKT/mTOR pathway[2][3][4].

Because quinoxalines often exhibit dual mechanisms of action (e.g., simultaneous cytostatic cell cycle arrest and cytotoxic apoptosis induction), evaluating their efficacy requires a tiered, self-validating in vitro screening strategy. As an Application Scientist, I have designed this protocol to move beyond simple viability readouts, providing a robust framework to delineate how and why these compounds induce cell death.

Screening Strategy & Workflow

To prevent false positives and accurately characterize the mechanism of action, we employ a sequential screening cascade. Primary screening isolates highly potent compounds (IC50 < 10 µM), which are then funneled into secondary flow cytometry assays to distinguish between primary necrosis and programmed apoptosis.

Tiered in vitro screening workflow for quinoxaline cytotoxicity.

Protocol I: High-Throughput Primary Screening (MTT Assay)

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. Causality for Selection: Quinoxalines frequently trigger intrinsic apoptosis by disrupting mitochondrial membrane potential[1]. Because MTT reduction occurs primarily in metabolically active mitochondria, this assay provides a highly sensitive, direct readout of quinoxaline-induced mitochondrial collapse[3].

Step-by-Step Methodology

-

Cell Seeding: Harvest target cells (e.g., HepG2, MCF-7) in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well plate (100 µL/well).

-

Causality: Quinoxalines often induce G2/M phase cell cycle arrest[1]. If seeded too densely, contact inhibition will mask the compound's cytostatic effects, leading to artificially inflated IC50 values.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

-

Compound Preparation: Dissolve quinoxaline derivatives in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media.

-

Causality: Quinoxalines feature highly aromatic, lipophilic scaffolds[1]. However, the final DMSO concentration in the well must be strictly maintained at ≤0.5% (v/v) . Exceeding this threshold compromises lipid bilayer integrity, causing baseline solvent toxicity.

-

-

Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the media (avoiding the formazan crystals at the bottom). Add 150 µL of DMSO per well to dissolve the crystals. Agitate on an orbital shaker for 10 minutes.

-

Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Assay Self-Validation System

To ensure the protocol is self-validating, every plate must include:

-

Blank Wells (Media + MTT + DMSO): Validates that media components are not spontaneously reducing the tetrazolium salt.

-

Vehicle Control (Cells + 0.5% DMSO): Establishes the 100% viability baseline and isolates solvent effects.

-

Positive Control (e.g., Doxorubicin or SAHA): Confirms the assay's dynamic range and cell line sensitivity[3][5].

Protocol II: Mechanistic Profiling (Apoptosis via Flow Cytometry)

Once highly cytotoxic quinoxalines are identified, we must determine if cell death is necrotic (toxic) or apoptotic (therapeutic). Causality for Selection: Quinoxalines act as targeted inhibitors (e.g., PI3K/AKT), triggering early phosphatidylserine (PS) externalization before complete loss of membrane integrity[2]. Annexin V-FITC binds to this externalized PS, while Propidium Iodide (PI) only enters cells with compromised membranes, perfectly distinguishing early apoptosis from late apoptosis/necrosis.

Step-by-Step Methodology

-

Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the quinoxaline derivative at its calculated IC50 and 2× IC50 concentrations for 24–48 hours.

-

Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization.

-

Causality: Failing to collect the supernatant will result in a massive underrepresentation of the late-apoptotic cell population, skewing the mechanistic data.

-

-

Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that interfere with fluorescence.

-

Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC (FL1) and PI (FL2 or FL3).

Mechanistic Pathway: Quinoxaline-Induced Apoptosis

Recent literature demonstrates that optimized quinoxaline derivatives exert their cytotoxicity by inhibiting the PI3K/AKT survival pathway. This inhibition relieves the suppression of p53, triggering a pro-apoptotic cascade characterized by Bax upregulation and Caspase cleavage[2][6].

Quinoxaline-induced apoptosis via PI3K/AKT inhibition and p53.

Quantitative Data Interpretation

When evaluating novel quinoxaline derivatives, it is critical to benchmark their IC50 values against established clinical standards. Below is a summarized table of expected in vitro cytotoxicity ranges based on structural modifications and target cell lines[1][3][4][5].

| Quinoxaline Derivative Class | Target Cell Line | Cancer Origin | IC50 (µM) | Reference Drug (IC50) |

| HDAC Inhibitor (Comp 6c) | HepG-2 | Hepatocellular | 1.53 | SAHA (0.86 µM) |

| HDAC Inhibitor (Comp 6c) | HuH-7 | Hepatocellular | 3.06 | SAHA (0.97 µM) |

| PARP-1 Inhibitor (Comp 5) | MDA-MB-436 | Breast | 2.57 | Olaparib (8.90 µM) |

| Benzo[g]quinoxaline (Comp 3) | MCF-7 | Breast | 2.89 | Doxorubicin (2.01 µM) |

| Triazolo-quinoxaline (11e) | HepG2 | Hepatocellular | 2.10 | N/A |

Note: Highly potent quinoxalines exhibit IC50 values in the low micromolar range (1.5 – 3.5 µM). Values > 30 µM generally indicate poor target engagement or excessive lipophilicity leading to compound precipitation.

Troubleshooting & Assay Optimization

-

Edge Effects in 96-Well Plates: Evaporation in the outer wells can artificially concentrate the quinoxaline compound, leading to false cytotoxicity readings. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

-

Compound Precipitation: If the quinoxaline derivative precipitates upon addition to the culture media, it indicates poor aqueous solubility. Solution: Warm the media to 37°C prior to spiking in the DMSO stock, or utilize a carrier protein like BSA (0.1%) to stabilize the hydrophobic scaffold.

-

Inconsistent Flow Cytometry Gating: If the Annexin V/PI populations are smeared, the cells may have been handled too roughly during trypsinization, causing mechanical membrane damage. Solution: Use a gentle detachment solution (e.g., Accutase) and avoid excessive pipetting.

References

-

Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Biomolecules & Therapeutics (biomolther.org) URL:[Link]

-

3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis Source: Bioorganic Chemistry (PubMed / NIH) URL:[Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: Frontiers in Chemistry URL:[Link]

-

N–O Reduction and ROS-Mediated AKT/FOXO1 and AKT/P53 Pathways Are Involved in Growth Promotion and Cytotoxicity of Cyadox Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents Source: Molecules (MDPI) URL:[Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: Molecules (Temple University / MDPI) URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]

- 4. DSpace [scholarshare.temple.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Chromatographic Strategies for Quinoxaline Analysis: A Guide to HPLC and UHPLC Methodologies

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The synthesis and application of these compounds necessitate robust and reliable analytical methods for their separation, identification, and quantification.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) stand as the premier techniques for these analytical challenges, offering high resolution, sensitivity, and adaptability.

This comprehensive guide provides detailed application notes and protocols for the analysis of quinoxaline derivatives by HPLC and UHPLC. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and successful implementation.

The Chromatographic Landscape of Quinoxalines: Foundational Principles

The successful separation of quinoxalines by reversed-phase chromatography hinges on understanding their fundamental physicochemical properties. Quinoxaline itself is a weakly basic compound, and its derivatives can span a range of polarities depending on the nature and position of their substituents.[5] This variability dictates the selection of the stationary phase, mobile phase composition, and detection parameters.

Stationary Phase Selection: The ubiquitous C18 (octadecylsilane) stationary phase is the workhorse for quinoxaline analysis, providing a versatile hydrophobic surface for the retention and separation of a wide array of derivatives.[1][6][7] The choice of a specific C18 column, including particle size (5 µm for HPLC, sub-2 µm for UHPLC), pore size, and surface area, will influence the efficiency and resolution of the separation.[8]

Mobile Phase Optimization: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is employed as the mobile phase.[1][9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid (commonly 0.1%), is crucial for several reasons:

-

Improved Peak Shape: As weak bases, quinoxalines can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The acidic modifier protonates these silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

-

Enhanced Ionization for Mass Spectrometry: For LC-MS applications, formic acid provides a source of protons, facilitating the ionization of quinoxaline analytes in the mass spectrometer source, thereby increasing sensitivity.[10]

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently necessary to separate complex mixtures of quinoxaline derivatives and their impurities with varying polarities.[1]

Detection Techniques: UV detection is a common and robust method for quinoxaline analysis, as the aromatic quinoxaline core exhibits strong chromophoric properties.[1][6] The selection of the detection wavelength, typically between 254 nm and 350 nm, should be optimized based on the UV spectrum of the specific quinoxaline derivative to achieve maximum sensitivity.[1] For more demanding applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological tissues, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the detection method of choice.[10][11]

Visualizing the Analytical Workflow

The general workflow for the analysis of quinoxaline derivatives by HPLC or UHPLC can be visualized as a series of interconnected steps, from sample preparation to data interpretation.

Caption: General workflow for HPLC/UHPLC analysis of quinoxaline derivatives.

Protocol 1: General Purpose HPLC Method for Quinoxaline Purity Assessment

This protocol provides a robust starting point for the analysis of synthesized quinoxaline derivatives. Optimization may be required for specific compounds.

1. Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

Methanol or Acetonitrile (for sample preparation).

-

Syringe filters (0.45 µm).

2. Sample Preparation:

-

Accurately weigh and dissolve the quinoxaline standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[1]

-

For complex samples, an extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.[6][7]

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

3. HPLC Conditions:

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm or λmax of the analyte |

4. Gradient Elution Program: A gradient elution is often employed to ensure the separation of compounds with a range of polarities.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

5. Data Analysis:

-

Identify the peak corresponding to the quinoxaline derivative based on its retention time, which should be consistent with a reference standard.

-

Assess the purity of the compound by calculating the peak area percentage.

Protocol 2: High-Throughput UHPLC-MS/MS Method for Quinoxaline Quantification in Complex Matrices

This protocol is designed for the sensitive and selective quantification of quinoxaline derivatives in challenging matrices such as animal tissues or environmental samples.[10][11]

1. Instrumentation and Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[11]

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Appropriate solid-phase extraction (SPE) cartridges (e.g., Oasis MAX) for sample clean-up.[7]

2. Sample Preparation:

-

For tissue samples, homogenize the sample and perform acid hydrolysis to release any bound residues.[7]

-

Conduct a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering matrix components.[6][7][11]

-

Evaporate the cleaned-up extract to dryness and reconstitute in the initial mobile phase for UHPLC analysis.[6]

3. UHPLC Conditions:

| Parameter | Setting |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

4. Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 88 | 12 |

| 1.0 | 88 | 12 |

| 2.0 | 50 | 50 |

| 3.5 | 12 | 88 |

| 4.5 | 50 | 50 |

| 5.0 | 88 | 12 |

| 6.0 | 88 | 12 |

5. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each quinoxaline analyte must be determined and optimized.

6. Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Quantify the quinoxaline derivatives in the samples by comparing their peak areas to the calibration curve.

Method Validation: Ensuring Trustworthy Results

Validation of an analytical method is paramount to ensure its reliability, reproducibility, and fitness for purpose.[12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[14]

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[13] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assays, typically 80-120% of the test concentration.[8] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for drug substance. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |

Conclusion

The analytical landscape for quinoxaline derivatives is well-served by the power and versatility of HPLC and UHPLC. The selection of the appropriate methodology, from a general-purpose HPLC-UV method for routine purity checks to a highly sensitive UHPLC-MS/MS method for trace-level quantification, depends on the specific analytical challenge. By understanding the underlying chromatographic principles and adhering to rigorous method validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible data in their work with this important class of compounds.

References

-

LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from [Link]

-

Wu, Y., Yu, H., Wang, Y., Huang, L., Tao, Y., Chen, D., Peng, D., Liu, Z., & Yuan, Z. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1–7. [Link]

-

Wang, S., et al. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 7(19), 8176-8183. [Link]

-

PubMed. (2021, July 15). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

-

Frontiers. (2020, September 9). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

-

Kotra, V., Pradeep, K., & Vasanthi, R. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(4), 301-307. Retrieved from [Link]

-

ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

-

ACS Omega. (2017, May 8). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

IntechOpen. (2026, January 1). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]

-

MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from [Link]

-

J-STAGE. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Retrieved from [Link]

-

PMC. (n.d.). Method Validation of an Ultra-High-Performance Liquid Chromatography (UHPLC) for the Bioequivalence Study of Rifampicin. Retrieved from [Link]

-

PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

-

SPS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.

-

FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

Organic Chemistry: An Indian Journal. (2025, January 4). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

-

Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]

- 10. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. fda.gov [fda.gov]

Quinoxaline Synthesis Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for Quinoxaline Synthesis. The condensation of an aryl-1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound is the classical and most prevalent method for synthesizing quinoxalines[1]. While conceptually straightforward, the reaction is highly susceptible to side reactions, regioselectivity issues, and incomplete conversions, particularly when scaling up or employing unsymmetrical substrates[2].

This guide is designed for researchers and drug development professionals to systematically troubleshoot these issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Byproduct Causality

To effectively troubleshoot a failing synthesis, one must first understand the competing mechanistic pathways. The diagram below illustrates the critical divergence points where suboptimal conditions or impure reagents force the reaction away from the desired quinoxaline product.

Caption: Reaction pathways in quinoxaline synthesis and common side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my reaction yielding significant benzimidazole byproducts instead of the desired quinoxaline?